molecular formula C16H17NO4 B3342020 DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- CAS No. 118597-19-6

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-

Cat. No.: B3342020
CAS No.: 118597-19-6
M. Wt: 287.31 g/mol
InChI Key: PCXKMKRDFUHMQU-LBPRGKRZSA-N
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Description

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-, commonly known as Furalaxyl, is a systemic fungicide belonging to the acylalanine class. Its IUPAC name is methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate, with the molecular formula C₁₇H₁₉NO₄ and CAS number 57646-30-7 . Furalaxyl is characterized by a 2-furanylcarbonyl substituent attached to the alanine backbone and a 2,6-dimethylphenyl (xylyl) group. It exists as white, odorless crystals with a molecular weight of 301.3 g/mol and is primarily used to control Oomycete pathogens in agricultural settings .

Properties

IUPAC Name

(2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-6-4-7-11(2)14(10)17(12(3)16(19)20)15(18)13-8-5-9-21-13/h4-9,12H,1-3H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKMKRDFUHMQU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922723
Record name N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118597-19-6
Record name DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118597196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with DL-Alanine, 2,6-dimethylphenylamine, and 2-furancarboxylic acid.

    Coupling Reaction: The 2,6-dimethylphenylamine is reacted with 2-furancarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(2,6-dimethylphenyl)-2-furancarboxamide.

    Amidation: The intermediate is then reacted with DL-Alanine in the presence of a dehydrating agent such as thionyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and furanyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties

The compound has been identified as a precursor in the synthesis of fungicides such as Benalaxyl, which exhibits strong antifungal activity against pathogens like Phytophthora infestans and Botrytis cinerea. Research indicates that derivatives of DL-Alanine with 2,6-dimethylphenyl and furanylcarbonyl groups demonstrate enhanced bioactivity due to their structural properties .

Case Study: Metalaxyl

Metalaxyl, an acylamino acid fungicide derived from DL-Alanine, has been extensively studied for its effectiveness in controlling various fungal diseases in crops. A study showed that it significantly reduced the incidence of Phytophthora capsici on peppers, showcasing its agricultural importance .

Organic Synthesis

Intermediate in Chemical Reactions

DL-Alanine derivatives serve as valuable intermediates in organic synthesis. They are utilized to create complex molecules through various chemical reactions, including acylation and alkylation processes. The ability to modify the amino acid structure allows for the development of novel compounds with tailored properties .

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
AcylationMethyl N-(2,6-dimethylphenyl)-D-alaninateN-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine85
Reductive AlkylationAnilinesN-aryl amino acid derivatives75

Agricultural Applications

Pesticide Development

The compound is integral in developing pesticides due to its efficacy against various plant pathogens. Its derivatives have been shown to inhibit fungal growth effectively, making them suitable for agricultural use. The environmental impact assessments indicate moderate mobility in soil, which is crucial for evaluating its ecological safety .

Case Study: Environmental Impact of Benalaxyl

Benalaxyl's environmental fate was studied to understand its degradation and mobility in soil and water systems. Findings revealed that while it is moderately mobile, it degrades over time without significant accumulation in groundwater .

Biochemical Studies

Interaction with Biological Targets

Research into the biochemical interactions of DL-Alanine derivatives has revealed their potential as drug candidates. The presence of specific functional groups enhances their binding affinity to biological targets such as enzymes and receptors, making them suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The acyl group variations critically impact these compounds:

  • Metalaxyl : The methoxyacetyl substituent balances solubility and systemic mobility, contributing to its widespread use .
  • Benalaxyl : The bulkier phenylacetyl group may reduce solubility but increase persistence in soil .

Regulatory and Environmental Considerations

  • Furalaxyl : Registered in the EU under CAS 57646-30-7, with environmental monitoring focusing on its degradation products .
  • Metalaxyl : Subject to tolerances in the U.S. (EPA 180.408) and globally, but its racemic form is being phased out in favor of Metalaxyl-M due to regulatory preferences for enantiopure agrochemicals .
  • Benalaxyl : Listed for "foreign use" in some regions, reflecting stricter regulations on its phenylacetyl moiety .

Biological Activity

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-, commonly referred to as a derivative of alanine, has garnered attention in various fields including agricultural chemistry and pharmacology. This compound, also known as Metalaxyl, is primarily recognized for its fungicidal properties and its role in plant protection.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 57837-19-1
  • Structure : The compound features a dimethylphenyl group and a furanylcarbonyl moiety attached to the alanine backbone, contributing to its biological activity.

Antifungal Properties

Metalaxyl is predominantly used as a systemic fungicide in agriculture. It operates by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. This mechanism makes it effective against various oomycete pathogens that affect crops such as potatoes and tomatoes.

Case Study: Efficacy Against Oomycetes
A study demonstrated that Metalaxyl effectively reduced the incidence of late blight in potatoes caused by Phytophthora infestans. The application of Metalaxyl resulted in a significant decrease in disease severity, showcasing its potential as a protective agent in crop management practices .

Toxicological Profile

While Metalaxyl is effective against plant pathogens, its safety profile for non-target organisms is essential. Research indicates that it poses low toxicity to mammals but can have varying effects on aquatic life. For instance, studies have shown that high concentrations can be detrimental to fish and invertebrates.

Organism Toxicity Level Reference
FishLow
InvertebratesModerate
MammalsLow

The antifungal activity of Metalaxyl is attributed to its ability to penetrate plant tissues and translocate within the plant system. Upon entering fungal cells, it inhibits RNA polymerase activity, leading to disrupted protein synthesis and ultimately cell death .

Environmental Impact

Metalaxyl's environmental fate includes degradation in soil and water systems. Its metabolites can persist but generally exhibit lower toxicity compared to the parent compound. Monitoring studies have shown that while Metalaxyl can leach into groundwater, its concentrations typically fall below harmful thresholds for human health and ecological systems .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₉NO₄
Melting Point70°C (Form A), 84°C (Form B)
Solubility (20°C)230 mg/L (water), 600 g/kg (DCM)
Hydrolysis StabilityDT₅₀ >200 days (pH 1–9), 22 days (pH 10)

How is the crystal structure of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- determined, and what challenges arise in interpreting diffraction data?

Basic Research Question
X-ray crystallography is the primary method for structural determination. Key steps include:

  • Data Collection : Using single-crystal diffraction with synchrotron radiation or laboratory sources.
  • Structure Solution : Employing direct methods (e.g., SHELXD) or Patterson-based approaches .
  • Refinement : SHELXL for least-squares refinement, addressing challenges like thermal motion anisotropy and twinning .

Q. Challenges :

  • Polymorphism (two crystal forms) complicates phase identification .
  • Overlapping electron density peaks from the furanyl and dimethylphenyl groups require iterative refinement .

What experimental approaches are used to resolve contradictions in polymorphic forms observed in DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-?

Advanced Research Question
Polymorphism (Forms A and B) can be resolved using:

  • Differential Scanning Calorimetry (DSC) : To distinguish thermal transitions between forms .
  • Variable-Temperature X-ray Powder Diffraction (VT-XRPD) : To monitor phase transitions under controlled conditions.
  • Hirshfeld Surface Analysis : To compare intermolecular interactions driving polymorphism .

Methodological Note : Crystallization solvents (e.g., acetone vs. hexane) influence polymorph formation, requiring controlled solvent screening .

How does pH influence the hydrolysis kinetics of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-, and what analytical methods validate its degradation pathways?

Advanced Research Question
Hydrolysis rates vary significantly with pH:

  • Neutral/Acidic Conditions (pH 1–9) : Stable (DT₅₀ >200 days), with ester hydrolysis forming 2-furoic acid and alanine derivatives.
  • Alkaline Conditions (pH 10) : Rapid degradation (DT₅₀ 22 days) via nucleophilic attack on the carbonyl group .

Q. Analytical Validation :

  • LC-MS/MS : Identifies degradation products (e.g., 2-furoic acid, N-(2,6-dimethylphenyl) alanine).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Tracks ester bond cleavage (C=O stretch at ~1730 cm⁻¹) .

What methodological considerations are critical when designing bioactivity assays for DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- against Oomycete pathogens?

Advanced Research Question
Key considerations include:

  • In Vitro Assays : Use zoospore motility inhibition tests at concentrations ≥10 µg/mL, with solvent controls (e.g., DMSO ≤1% v/v) .
  • In Planta Studies : Apply foliar sprays at 100–200 ppm, ensuring uniform coverage and comparing to commercial standards (e.g., metalaxyl) .
  • Resistance Monitoring : Employ EC₅₀ dose-response curves to detect shifts in pathogen sensitivity over time .

Q. Table 2: Comparative Bioactivity of Analogous Fungicides

CompoundTarget PathogenEC₅₀ (µg/mL)Source
Furalaxyl (this compound)Phytophthora infestans0.8–1.2
MetalaxylP. infestans0.5–0.9
BenalaxylPlasmopara viticola1.1–1.5

How can spectroscopic techniques distinguish DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- from structurally related fungicides?

Basic Research Question

  • ¹H NMR : The furanyl proton signals (δ 6.4–7.8 ppm) and dimethylphenyl singlet (δ 2.2 ppm) are diagnostic .
  • FTIR : Unique carbonyl stretches at 1680 cm⁻¹ (amide) and 1730 cm⁻¹ (ester) differentiate it from analogs like benalaxyl (single carbonyl at 1705 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 314.1392 (calculated for C₁₇H₂₀NO₄⁺) .

What computational modeling strategies are employed to predict the environmental fate of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict soil adsorption coefficients (Koc) using force fields like AMBER .
  • Density Functional Theory (DFT) : Calculates hydrolysis activation energies to model pH-dependent degradation .
  • EPI Suite™ : Estimates bioaccumulation potential (log P = 2.8) and toxicity thresholds for aquatic organisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-
Reactant of Route 2
DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-

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